An In-depth Technical Guide to N-propargyl methanesulfonamide (CAS No. 13630-91-6): A Predictive Analysis for Drug Discovery and Development
An In-depth Technical Guide to N-propargyl methanesulfonamide (CAS No. 13630-91-6): A Predictive Analysis for Drug Discovery and Development
Introduction: The Convergence of Two Privileged Scaffolds
N-propargyl methanesulfonamide represents a fascinating conjunction of two structural motifs that have independently demonstrated significant utility in drug design and materials science. The propargyl group, with its terminal alkyne, is a cornerstone of "click chemistry," offering a versatile handle for bioconjugation and the synthesis of complex molecular architectures.[1] In medicinal chemistry, the propargyl moiety is a key feature in several approved drugs, where it can act as a covalent binder to enzyme cofactors or modulate biological activity.[2]
The methanesulfonamide group is a highly valued component in drug design due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like carboxylic acids.[3][4] This functional group is a pivotal structural motif in a wide array of therapeutic agents, including kinase inhibitors and antibacterial agents.[3][5]
The combination of these two groups in N-propargyl methanesulfonamide suggests a molecule with a unique set of properties, potentially offering novel avenues for therapeutic intervention and chemical synthesis.
Predicted Physicochemical and Chemical Properties
Based on the constituent functional groups, we can predict the following properties for N-propargyl methanesulfonamide:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C4H7NO2S | Derived from the structure. |
| Molecular Weight | 133.17 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in polar organic solvents and water.[4] | The sulfonamide group imparts polarity. |
| Acidity | The N-H proton is acidic.[4] | The electron-withdrawing sulfonyl group increases the acidity of the N-H protons. |
| Reactivity | The terminal alkyne is reactive in cycloaddition reactions (e.g., CuAAC).[1] The sulfonamide nitrogen can act as a nucleophile. | The propargyl group is a key participant in click chemistry. The sulfonamide nitrogen can undergo alkylation or acylation. |
Synthesis of N-propargyl methanesulfonamide
The most direct and logical synthetic route to N-propargyl methanesulfonamide involves the N-sulfonylation of propargylamine with methanesulfonyl chloride. This reaction is a standard and well-documented transformation in organic chemistry.[6]
General Reaction Scheme
Caption: General reaction for the synthesis of N-propargyl methanesulfonamide.
Detailed Experimental Protocol
Materials:
-
Propargylamine
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargylamine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure N-propargyl methanesulfonamide.
Characterization
The synthesized N-propargyl methanesulfonamide can be characterized using a variety of analytical techniques:[7][8][9]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the nitrogen and the alkyne, the acetylenic proton, and the methyl protons of the sulfonyl group. |
| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne, the methylene carbon, and the methyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C≡C-H stretch, C≡C stretch, and S=O stretches. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery and Development
The unique combination of the propargyl and methanesulfonamide groups suggests several potential applications for N-propargyl methanesulfonamide in drug discovery.
As a Building Block for Novel Therapeutics
The terminal alkyne of the propargyl group makes N-propargyl methanesulfonamide an ideal building block for synthesizing more complex molecules via "click chemistry."[1] This allows for its conjugation to other molecules of interest, such as targeting ligands, peptides, or fluorescent probes.
Caption: Application of N-propargyl methanesulfonamide in click chemistry.
Potential as a Covalent Inhibitor
The propargyl group can be involved in covalent bond formation with biological targets. For example, propargylamine-based compounds like selegiline act as irreversible inhibitors of monoamine oxidase by forming a covalent adduct with the enzyme's flavin cofactor.[2] This suggests that N-propargyl methanesulfonamide could be explored as a starting point for designing novel covalent inhibitors for various enzymes.
Modulation of Biological Pathways
The sulfonamide moiety is a key pharmacophore in many clinically approved drugs that modulate various signaling pathways.[3][10] For instance, sulfonamides are found in inhibitors of carbonic anhydrase, cyclooxygenases (COX), and various kinases.[3][11][12] The methanesulfonamide group in N-propargyl methanesulfonamide could potentially interact with the active sites of these enzymes, making it a candidate for screening against a wide range of biological targets.
Caption: Potential signaling pathways targeted by N-propargyl methanesulfonamide.
In Vitro and In Vivo Evaluation Strategies
To validate the predicted biological activities of N-propargyl methanesulfonamide, a systematic evaluation using in vitro and in vivo models is necessary.
In Vitro Assays
| Assay Type | Purpose | Example Assays |
| Enzyme Inhibition Assays | To determine the inhibitory activity against specific enzymes. | Kinase activity assays, carbonic anhydrase inhibition assays, COX-1/COX-2 inhibition assays.[11] |
| Cell-Based Assays | To assess the effect on cellular processes. | Cytotoxicity assays (e.g., MTT), cell proliferation assays, apoptosis assays.[13][14] |
| Covalent Binding Studies | To confirm covalent modification of target proteins. | Mass spectrometry-based proteomics to identify adducted peptides. |
Pharmacokinetic Studies
The pharmacokinetic properties of N-propargyl methanesulfonamide would need to be evaluated to assess its drug-like properties. Sulfonamides exhibit a wide range of pharmacokinetic behaviors, and their metabolism is primarily hepatic.[15][16]
| Pharmacokinetic Parameter | Method of Evaluation |
| Absorption | Oral bioavailability studies in animal models. |
| Distribution | Tissue distribution studies. |
| Metabolism | In vitro metabolism studies using liver microsomes. |
| Excretion | Determination of elimination half-life and routes of excretion.[16] |
Conclusion and Future Directions
N-propargyl methanesulfonamide, while not extensively documented under its specific CAS number, represents a molecule with significant untapped potential. By leveraging the well-established chemistry of its constituent N-propargyl and methanesulfonamide groups, we can confidently predict its synthesis, properties, and a range of promising applications in drug discovery and development. Its versatility as a synthetic building block, coupled with the potential for covalent and non-covalent interactions with biological targets, makes it a compelling candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of N-propargyl methanesulfonamide, followed by a comprehensive screening against a panel of relevant biological targets. The insights gained from such studies could pave the way for the development of novel therapeutics with improved efficacy and pharmacological profiles.
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